molecular formula C8H9N5O4 B14054701 3-Nitrobenzene-1,2-dicarbohydrazide

3-Nitrobenzene-1,2-dicarbohydrazide

Cat. No.: B14054701
M. Wt: 239.19 g/mol
InChI Key: PSSBGUKUNSBTCK-UHFFFAOYSA-N
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Description

3-Nitrobenzene-1,2-dicarbohydrazide is a nitro-substituted aromatic compound featuring two carbohydrazide (–CONHNH₂) groups at the 1,2-positions of the benzene ring. This structure enables versatile coordination chemistry, as the nitro (–NO₂) and carbohydrazide groups can act as hydrogen bond donors/acceptors and coordination sites for metal ions. It is widely employed in synthesizing coordination polymers (CPs) and metal-organic frameworks (MOFs), where its electron-withdrawing nitro group enhances ligand rigidity and modulates electronic properties .

Properties

Molecular Formula

C8H9N5O4

Molecular Weight

239.19 g/mol

IUPAC Name

3-nitrobenzene-1,2-dicarbohydrazide

InChI

InChI=1S/C8H9N5O4/c9-11-7(14)4-2-1-3-5(13(16)17)6(4)8(15)12-10/h1-3H,9-10H2,(H,11,14)(H,12,15)

InChI Key

PSSBGUKUNSBTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NN)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide typically involves the reaction of 3-nitrophthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 3-Nitrobenzene-1,2-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzene-1,2-dicarbohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Condensation: The carbohydrazide groups can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 3-Aminobenzene-1,2-dicarbohydrazide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Condensation: Hydrazones or hydrazides.

Scientific Research Applications

3-Nitrobenzene-1,2-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of polymers and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitrobenzene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The carbohydrazide groups can form covalent bonds with aldehydes and ketones, which can modify the structure and function of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Nitrobenzene-1,2-dicarboxylic Acid Derivatives

The 4-nitro isomer (4-nitrobenzene-1,2-dicarboxylic acid) differs in the nitro group’s position (para vs. meta). This positional change significantly alters coordination behavior:

  • Coordination Modes: The 3-nitro derivative facilitates diverse coordination modes (monodentate, bidentate, or bridging) due to steric and electronic effects, whereas the 4-nitro isomer often adopts bridging modes via carboxylate oxygen atoms .
  • CP/MOF Architectures : CPs based on the 3-nitro isomer exhibit 1D chains or 2D layers, while 4-nitro analogs form 3D frameworks with higher porosity .
  • Functional Properties : The 3-nitro isomer imparts stronger fluorescence quenching in Zn(II) CPs compared to the 4-nitro variant, attributed to nitro-group-induced electron delocalization .
Table 1: Structural and Functional Differences Between 3-Nitro and 4-Nitro Isomers
Property 3-Nitrobenzene-1,2-dicarboxylic Acid Derivatives 4-Nitrobenzene-1,2-dicarboxylic Acid Derivatives
Common Coordination Modes Monodentate, bidentate, bridging Bridging via carboxylate oxygens
Typical CP Dimensionality 1D chains, 2D layers 3D frameworks
Fluorescence Quenching Strong (Zn(II) CPs) Moderate
References

Functional Group Analogs: Hydrazide Derivatives

N,N′-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

This compound replaces the nitro group with a 3-chlorophenyl substituent. The chloro group increases hydrophobicity and steric bulk, reducing solubility in polar solvents compared to the nitro analog. It also exhibits weaker hydrogen-bonding capacity, limiting its utility in constructing supramolecular architectures .

Tetramethyldiazene-1,2-dicarboxamide

Unlike 3-nitrobenzene-1,2-dicarbohydrazide, this compound features azo (–N=N–) and tetramethyl groups. The azo group enables redox activity, making it suitable for photodynamic applications, while the methyl groups hinder metal coordination.

Table 2: Comparison of Hydrazide Derivatives
Compound Key Functional Groups Solubility (Polar Solvents) Coordination Capacity Biological Activity
3-Nitrobenzene-1,2-dicarbohydrazide –NO₂, –CONHNH₂ Moderate High Moderate (untested)
N,N′-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide –Cl, –CONH– Low Low Not reported
Tetramethyldiazene-1,2-dicarboxamide –N=N–, –N(CH₃)₂ High None Low
References

Bioactive Analogs: Carvacrol-Based Hydrazides

Carvacrol derivatives with hydrazide/sulfonamide groups (e.g., CAR-6) exhibit antimicrobial and antioxidant activities. Its nitro group may confer higher cytotoxicity, as seen in structurally similar nitroaromatics like 4-nitrophenol (LD₅₀ = 250 mg/kg in rats) .

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